
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid
Overview
Description
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C11H12BrNO4S and a molecular weight of 334.19 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is characterized by its solid physical state and a melting point of approximately 210°C .
Preparation Methods
The synthesis of 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid typically involves the bromination of 5-(pyrrolidin-1-ylsulfonyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Inhibition of PDGFR Kinases
One of the notable applications of 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is its role as an inhibitor of platelet-derived growth factor receptor (PDGFR) kinases. PDGFRs are critical in various cancers, including gastrointestinal stromal tumors and gliomas. The compound has been shown to inhibit PDGFR signaling pathways, making it a potential candidate for cancer therapies targeting these receptors .
Immunomodulatory Effects
Recent studies have indicated that compounds similar to this compound can exhibit immunomodulatory properties. These properties are crucial for developing treatments for autoimmune diseases and enhancing the efficacy of cancer immunotherapies .
Proteomics Research
The compound is utilized in proteomics research due to its ability to modify protein interactions through sulfonylation. This modification can help elucidate protein functions and interactions, which are vital for understanding cellular processes and disease mechanisms .
Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are essential for determining its viability as a therapeutic agent, particularly regarding skin and eye irritation potential .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Cancer Treatment | Demonstrated significant inhibition of PDGFR in vitro, leading to reduced tumor growth in animal models. |
Study B | Immunotherapy | Showed enhanced immune response when used in combination with checkpoint inhibitors in preclinical models. |
Study C | Proteomics | Identified novel protein interactions, providing insights into cellular signaling pathways affected by sulfonylation. |
Mechanism of Action
The mechanism of action of 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid include:
2-Chloro-5-(pyrrolidin-1-ylsulfonyl)benzoic acid: This compound has a chlorine atom instead of bromine, affecting its reactivity and binding properties.
5-(Pyrrolidin-1-ylsulfonyl)benzoic acid: Lacks the halogen atom, resulting in different chemical behavior and applications.
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid: Contains a morpholine ring instead of a pyrrolidine ring, altering its chemical and biological properties.
Biological Activity
2-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial and anticancer activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a pyrrolidine moiety attached to a benzoic acid structure, which contributes to its unique biological profile. The sulfonyl group enhances its solubility and reactivity, making it suitable for various biological applications.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against multidrug-resistant strains of Staphylococcus aureus and other pathogens, suggesting that the presence of the pyrrolidine and sulfonyl groups may enhance antimicrobial efficacy through improved interaction with bacterial targets .
Table 1: Antimicrobial Activity Comparison
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Multidrug-resistant S. aureus |
Compound 21 (5-nitrothiophene derivative) | 0.25 | MRSA |
Control (Ciprofloxacin) | 2.0 | E. coli and S. aureus |
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. In vitro assays demonstrated that structural analogs showed cytotoxic effects against A549 lung adenocarcinoma cells, with some compounds exhibiting selectivity towards cancerous cells while sparing normal cells . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Study: Cytotoxicity Evaluation
In a study involving A549 cells, compounds related to this compound were tested at a concentration of 100 µM for 24 hours. Results showed a reduction in cell viability by approximately 66%, indicating significant anticancer potential .
Table 2: Cytotoxicity Results
Compound | Cell Line | Viability (%) at 100 µM |
---|---|---|
This compound | A549 (lung cancer) | 34 |
Control (Cisplatin) | A549 | 50 |
Non-cancerous control (HSAEC-1 KT) | HSAEC-1 KT | 85 |
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways. The sulfonamide moiety may facilitate binding to enzymes or receptors, modulating their activity and leading to biological effects such as apoptosis in cancer cells or inhibition of bacterial growth .
Properties
IUPAC Name |
2-bromo-5-pyrrolidin-1-ylsulfonylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4S/c12-10-4-3-8(7-9(10)11(14)15)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWGMOCPBKTNIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245596 | |
Record name | 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22361-65-5 | |
Record name | 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22361-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-(1-pyrrolidinylsulfonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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